3-Amino-1h-indole-2-carbohydrazide
Description
Properties
IUPAC Name |
3-amino-1H-indole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,10-11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPDDCYXLWMYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149429 | |
| Record name | 3-Aminoindol-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110963-29-6 | |
| Record name | 3-Aminoindol-2-carbohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110963296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminoindol-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINOINDOL-2-CARBOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N733MJS98E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 3 Amino 1h Indole 2 Carbohydrazide and Its Derivatives
Core Synthetic Strategies for the 1H-Indole-2-carbohydrazide Scaffold
The foundational structure for these compounds is the 1H-indole-2-carbohydrazide scaffold. Its synthesis is a well-established process that serves as the basis for producing more complex derivatives.
Starting Materials and Precursors
Key starting materials for the indole (B1671886) ring system itself include substituted anilines and carbonyl compounds like ethyl pyruvate (B1213749) for methods such as the Fischer indole synthesis. nih.govbyjus.com For building the 3-amino-indole core specifically, precursors like 2-aminobenzonitriles or o-cyanophenylaminomethyl esters are employed. researchgate.netgoogle.com
The most direct precursors to the 1H-indole-2-carbohydrazide scaffold are indole-2-carboxylic acid and its corresponding esters, such as methyl 1H-indole-2-carboxylate or ethyl 1H-indole-2-carboxylate. nih.govresearchgate.netnih.gov These compounds are often prepared from indole itself or synthesized through various indole-forming reactions.
| Precursor | Resulting Scaffold/Intermediate | Synthetic Method |
| Indole-2-carboxylic acid | Methyl 1H-indole-2-carboxylate | Fischer Esterification |
| Ethyl 1H-indole-2-carboxylate | 1H-Indole-2-carbohydrazide | Hydrazinolysis |
| 2-Aminobenzonitriles | 3-Amino-1H-indole-2-carboxylates | Thorpe-Ziegler Cyclization |
| Aryl hydrazines and Ketones/Aldehydes | Substituted Indole Ring | Fischer Indole Synthesis |
| 1H-Indole-2-carboxylic acid and Substituted hydrazines | N'-Substituted 1H-indole-2-carbohydrazides | EDCI Coupling |
Key Reaction Steps
The construction of the target molecule involves two critical transformations: the formation of the bicyclic indole system and the subsequent installation of the carbohydrazide (B1668358) group at the C2 position.
The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions developed for this purpose. A widely used and classic method is the Fischer indole synthesis , which involves the acid-catalyzed cyclization of an arylhydrazone. byjus.comacs.org The arylhydrazone is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. nih.govbyjus.com This method is versatile, allowing for the preparation of a wide range of substituted indoles. byjus.com
Alternative strategies include:
The Bartoli Indole Synthesis : This method uses ortho-substituted nitroarenes and vinyl Grignard reagents. acs.org
The Larock Indole Synthesis : This approach often relies on palladium-catalyzed annulation. acs.org
Cyclization from 2-Ethynylanilines : Copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives provides a route to the indole core. organic-chemistry.org
Thorpe-Ziegler Cyclization : A method for synthesizing 3-amino-indole-2-carboxylates involves the cyclization of glycinate (B8599266) esters derived from 2-aminobenzonitriles, promoted by a base like sodium hydride. researchgate.netgoogle.com
A classification system for indole syntheses focuses on the final bond formed in the creation of the five-membered ring, providing a systematic way to understand and categorize the vast number of available methods. nih.gov
The most prevalent and straightforward method for introducing the hydrazide group is through the hydrazinolysis of an indole-2-carboxylate (B1230498) ester. nih.gov Typically, methyl 1H-indole-2-carboxylate or ethyl 1H-indole-2-carboxylate is heated under reflux with hydrazine (B178648) hydrate (B1144303), often in an alcohol solvent like ethanol (B145695). nih.govnih.gov The reaction is generally efficient, and the desired 1H-indole-2-carbohydrazide often precipitates from the reaction mixture upon cooling or the addition of water. nih.govnih.gov
An alternative route for producing N'-substituted hydrazide derivatives involves the direct coupling of 1H-indole-2-carboxylic acid with a substituted hydrazine. mdpi.com This reaction is facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI), in a suitable solvent like methylene (B1212753) chloride. mdpi.com
Purification Techniques for Synthesized Compounds
After synthesis, purification of the crude product is essential to obtain 3-Amino-1H-indole-2-carbohydrazide or its derivatives with high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Commonly employed techniques include:
Precipitation and Filtration : For many carbohydrazide syntheses, the product is insoluble in the reaction medium (or becomes so upon addition of water) and can be isolated simply by filtration. nih.govnih.gov The collected solid is often washed with cold water or another suitable solvent to remove residual reagents. nih.gov
Recrystallization : This is a standard technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool, causing the pure compound to crystallize out, leaving impurities in the solution. mdpi.com Ethanol is a frequently used solvent for recrystallizing indole derivatives. mdpi.com
Column Chromatography : For mixtures that are difficult to separate by other means, silica (B1680970) gel column chromatography is a powerful tool. nih.gov The crude material is passed through a column of silica gel, and different components are eluted at different rates using a solvent system (e.g., ethyl acetate/hexane), allowing for their separation. nih.gov
Aqueous Work-up : This involves washing the reaction mixture (dissolved in an organic solvent) with aqueous solutions to remove water-soluble impurities. For instance, washing with a sodium bicarbonate (NaHCO3) solution can remove acidic impurities, followed by washing with water. mdpi.com The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) (Na2SO4) before the solvent is evaporated. mdpi.com
Advanced Synthetic Approaches for this compound Derivatives
The introduction of an amino group at the C3 position of the indole ring requires specific synthetic strategies, as the unprotected 3-aminoindole moiety can be unstable. researchgate.netnih.gov
A traditional and major strategy for introducing this functionality is the nitration of an indole-2-carboxylate at the C3 position, followed by a reduction of the resulting nitro group to the desired amine. researchgate.net
More recent and advanced methodologies have been developed to streamline this process:
One-Pot Synthesis from o-Cyanophenylaminomethyl Ester : This method synthesizes 3-amino-2-aroyl-1H-indole derivatives in a one-pot reaction, offering high yields and short reaction times under mild conditions. google.com
Spiro-isoxazole Intermediate Route : A novel, low-cost method involves the reaction of an indole with nitrostyrene (B7858105) in the presence of phosphorous acid. nih.govmdpi.com This forms a 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] intermediate. Subsequent treatment of this intermediate with hydrazine hydrate, often under microwave-assisted heating, cleaves the spiro ring and extrudes phenylacetonitrile (B145931) to yield the unprotected 2-aryl-1H-indol-3-amine directly. nih.govmdpi.com This approach avoids the direct nitration of the sensitive indole ring.
These advanced methods provide more efficient and often milder pathways to the 3-aminoindole core, which can then be converted to the final this compound target through hydrazinolysis of the corresponding C2-ester.
Derivatization at the Hydrazide Nitrogen
The hydrazide functional group is a key site for derivatization, allowing for the introduction of a wide range of substituents.
A prevalent method for modifying the hydrazide nitrogen is through condensation reactions with various aldehydes and ketones to form N-acylhydrazones (Schiff bases). This reaction is typically straightforward, often carried out by refluxing the carbohydrazide with the desired aldehyde in a suitable solvent, sometimes with a catalytic amount of acid. For example, reacting 1H-indole-2-carbohydrazide with equimolar amounts of appropriate aromatic aldehydes in water with a catalytic amount of glacial acetic acid produces the final N-acylhydrazone derivatives in good to excellent yields. nih.gov While ethanol can also be used as a solvent, product separation can be difficult due to solubility, making water a more effective medium in many cases. nih.gov
Another significant strategy involves the coupling of indole-2-carboxylic acids with substituted hydrazines. This approach builds the derivatized hydrazide moiety directly. The use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) facilitates the formation of an amide bond between the carboxylic acid and the substituted hydrazine. mdpi.com For instance, N'-benzyl-1H-indole-2-carbohydrazide derivatives can be synthesized by reacting 1H-indole-2-carboxylic acid with a substituted benzyl (B1604629) hydrazine in dichloromethane (B109758) using EDCI as the coupling agent. mdpi.com
Below is a table summarizing representative examples of derivatization at the hydrazide nitrogen.
Table 1: Examples of Derivatization at the Hydrazide Nitrogen| Derivative Name | Starting Materials | Reagents & Conditions | Yield | Reference |
|---|---|---|---|---|
| N'-(2-hydroxybenzylidene)-1H-indole-3-carbohydrazide | 1H-indole-3-carbohydrazide, 2-hydroxybenzaldehyde | Acetic acid, Water, Reflux | 92% | nih.gov |
| N'-(3-hydroxybenzylidene)-1H-indole-2-carbohydrazide | 1H-indole-2-carbohydrazide, 3-hydroxybenzaldehyde | Acetic acid, Water, Reflux | 89% | nih.gov |
| N-Benzyl-1H-indole-2-carbohydrazide | 1H-indole-2-carboxylic acid, Benzyl hydrazine | EDCI, Dichloromethane, 24h stir | 35% | mdpi.com |
Modifications on the Indole Ring System
The indole nucleus itself offers multiple positions for substitution, allowing for the fine-tuning of molecular properties. Modifications can be introduced either before the formation of the carbohydrazide or on the pre-formed scaffold.
Substituents can be incorporated onto the benzene (B151609) portion of the indole ring. For example, starting from substituted anilines allows for the synthesis of indole rings with various functionalities. Dichloro-substituted derivatives, such as 5,7-dichloro-1H-indole-2-carbohydrazide, are synthesized from the corresponding dichloro-substituted indole-2-carboxylic acid ethyl ester via reaction with hydrazine hydrate. nih.govresearchgate.net Similarly, a methoxy (B1213986) group can be present at the 5-position, as seen in the synthesis of N'-benzyl-5-methoxy-1H-indole-2-carbohydrazide derivatives. mdpi.com
The nitrogen at position 1 of the indole ring and the amino group at position 3 are also common sites for modification. The 3-amino group of methyl 3-amino-1H-indole-2-carboxylates can react with aryl isocyanates or isothiocyanates, leading to the formation of fused heterocyclic systems like 5H-pyrimido[5,4-b]indoles. researchgate.net The synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide involves a complex modification where a large heterocyclic substituent is attached to the 5-amino position of the indole ring. nih.gov
Table 2: Examples of Modifications on the Indole Ring System
| Derivative Name | Modification Site | Synthetic Strategy | Reference |
|---|---|---|---|
| 5,7-dichloro-1H-indole-2-carbohydrazide | C5 and C7 | Fischer indolization with dichloro-substituted phenylhydrazine, followed by hydrazinolysis of the ester. | nih.govresearchgate.net |
| N'-Benzyl-5-methoxy-1H-indole-2-carbohydrazide | C5 | Starting with 5-methoxy-1H-indole-2-carboxylic acid for EDCI coupling. | mdpi.com |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide | C5 | Nucleophilic substitution on a 5-isocyanato-1H-indole-2-carboxylate intermediate. | nih.gov |
| 3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones | N3-Amino Group | Reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates. | researchgate.net |
Synthesis of Conjugates and Hybrid Molecules
The this compound scaffold is a valuable component in the design of larger, multi-functional molecules through molecular hybridization. This strategy aims to combine the structural features of the indole carbohydrazide with other pharmacophores to create novel chemical entities.
One such approach involves creating complex hybrids containing triazole rings. For example, a series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids have been synthesized. nih.gov The synthesis starts with the conversion of indole-2-carboxylic acid to 1H-indole-2-carbohydrazide, which is then condensed with a benzaldehyde (B42025) derivative bearing a propargyloxy group. This intermediate subsequently undergoes a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with an azide-bearing N-phenylacetamide to form the final hybrid molecule. nih.gov
Another example is the construction of conjugates where the indole is linked to other heterocyclic systems like pyrimidine (B1678525). The synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives showcases the creation of a complex hybrid molecule where the indole and pyridine-pyrimidine moieties are linked via an amino bridge. nih.gov Such multi-step syntheses demonstrate the utility of the indole carbohydrazide core in developing structurally complex and diverse molecular architectures.
Comparative Analysis of Synthetic Pathways
The choice of a synthetic pathway depends on several factors, including the desired molecular complexity, reaction efficiency, availability of starting materials, and the scalability of the process.
Efficiency and Yield Considerations
The efficiency of synthesizing this compound and its derivatives varies significantly with the chosen methodology. The initial formation of the carbohydrazide from its corresponding ester is generally a high-yielding reaction, with reported yields often around 85-91%. nih.govnih.gov
Subsequent derivatization yields can fluctuate more widely. The condensation of the hydrazide with aromatic aldehydes to form N-acylhydrazones is highly efficient, with yields frequently reported as "good to excellent," sometimes exceeding 90%. nih.gov In contrast, the synthesis of N'-substituted derivatives via EDCI coupling of a carboxylic acid with a substituted hydrazine may result in lower yields, with examples ranging from 25% to 35%. mdpi.com
Table 3: Comparison of Yields for Different Synthetic Reactions
| Reaction Type | Example | Yield | Reference |
|---|---|---|---|
| Hydrazide formation | 1H-indole-2-carbohydrazide from ethyl ester | 91% | nih.gov |
| Hydrazide formation | 5-amino-1H-indole-2-carbohydrazide from ethyl ester | 85% | nih.gov |
| N-Acylhydrazone formation | N'-(2-hydroxybenzylidene)-1H-indole-3-carbohydrazide | 92% | nih.gov |
| N'-Benzyl Hydrazide formation | N-Benzyl-1H-indole-2-carbohydrazide (EDCI coupling) | 35% | mdpi.com |
| Multi-step indole synthesis | 3-Amino-1H-indole-2-carboxylates (4 steps) | 30-50% | researchgate.net |
Functional Group Tolerance and Scope
The robustness of a synthetic method is often determined by its tolerance to various functional groups. Methodologies for synthesizing 3-amino-1H-indole-2-carboxylates have been shown to have good functional group tolerance for a variety of substituents on the aromatic ring and on the ester group. researchgate.net This allows for the preparation of a diverse range of precursors.
Palladium-catalyzed heterocyclization reactions to form the indole core are also compatible with a range of electron-donating and electron-withdrawing groups on the aniline (B41778) precursor, demonstrating broad scope. mdpi.com However, some synthetic strategies have limitations. For instance, certain domino syntheses of indole esters can be limited by steric hindrance in the reacting partners. mdpi.com The choice of solvent and catalyst is also crucial; for instance, the synthesis of N-acylhydrazones was found to be more efficient in water than in ethanol due to the easier separation of the product. nih.gov
Microwave-Assisted Synthesis in Indole Chemistry
The application of microwave irradiation has emerged as a powerful tool in the synthesis of indoles and their derivatives, often leading to significant improvements over conventional heating methods. Microwave-assisted synthesis can dramatically reduce reaction times, increase yields, and improve the regioselectivity of reactions. mdpi.comresearchgate.net
In the synthesis of pyrazole (B372694) and thiazolidinone derivatives from 1H-indole-2-carbohydrazides, the use of microwave irradiation was found to enhance the reaction rate "tremendously" and provide improved yields compared to conventional heating. researchgate.net Similarly, a microwave-assisted, palladium-catalyzed intramolecular cyclization for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives was optimized, resulting in excellent yields. mdpi.com
A direct comparison highlights the advantages: the transformation of certain spiro[indole-3,5′-isoxazoles] to 3-aminoindoles requires just 15 minutes of microwave heating at 200 °C to achieve yields of 80-90%. nih.govmdpi.com The synthesis of 3-aminoindole-2-carbonitriles via Thorpe-Ziegler cyclization also shows good yields (60-87%) under microwave conditions. researchgate.net
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Heating Method | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Pd-Catalyzed Indole Synthesis | Conventional | 80 °C | 24 h | 70% | mdpi.com |
| Pd-Catalyzed Indole Synthesis | Microwave | 120 °C | 30 min | 98% | mdpi.com |
| Spiro-isoxazole to 3-Aminoindole | Microwave | 200 °C | 15 min | 80-90% | nih.govmdpi.com |
| Indole-hydrazide to Pyrazole | Conventional | - | - | Lower | researchgate.net |
| Indole-hydrazide to Pyrazole | Microwave | - | Shorter | Improved | researchgate.net |
Chemical Reactions and Derivatization Strategies of 3 Amino 1h Indole 2 Carbohydrazide
Reactivity of the Hydrazide Functionality
The hydrazide group (-CONHNH2) is a key functional group that dictates many of the characteristic reactions of 3-amino-1H-indole-2-carbohydrazide. Its nucleophilic nature allows it to readily react with various electrophiles, leading to the formation of a wide array of derivatives.
The condensation reaction between the terminal amino group of the hydrazide and an aldehyde or ketone is a fundamental transformation that yields Schiff bases, also known as hydrazones. This reaction typically proceeds by the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. uodiyala.edu.iq
The formation of hydrazones from this compound and its derivatives has been widely reported. For instance, the reaction of indole-2-carboxylic acid hydrazide with various aromatic aldehydes in an acidic medium produces the corresponding hydrazone derivatives in good yields. researchgate.net The synthesis of these Schiff bases can be carried out in solvents like ethanol (B145695), often with a few drops of glacial acetic acid to catalyze the reaction. nih.gov In some cases, to overcome the solubility issues of the products in ethanol, water has been used as a solvent, leading to excellent yields of the desired hydrazones. nih.gov
The structure of the resulting hydrazones can be confirmed by spectroscopic methods. For example, in the 1H NMR spectra, the appearance of a singlet signal between 8.20-8.80 ppm is characteristic of the H-C=N proton of the azomethine group. nih.gov
Table 1: Examples of Schiff Base Formation from Indole-2-carbohydrazide Derivatives
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Solvent/Catalyst | Product | Reference |
| Indole-2-carboxylic acid hydrazide | Aromatic aldehydes | Acidic medium | Corresponding hydrazone derivatives | researchgate.net |
| 1H-indole-2-carbohydrazide | Various aldehydes | Ethanol/Glacial acetic acid | N'-substituted-1H-indole-2-carbohydrazones | nih.gov |
| 5-(1,2,3,4-Tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide | Various ketones | Ethanol/Acetic acid | Carbohydrazide (B1668358) derivatives (hydrazones) | nih.gov |
| 1H-indole-3-carbohydrazide | Isatin (B1672199) derivatives | Glacial acetic acid | 2-Oxindolin-3-ylidene-indole-3-carbohydrazide | nih.gov |
The hydrazide and its derived hydrazone functionalities are excellent precursors for the synthesis of various heterocyclic rings through cyclization reactions. These reactions often involve intramolecular condensation or reactions with bifunctional reagents, leading to the formation of stable five- or six-membered heterocyclic systems.
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from carbohydrazide derivatives. A common method involves the cyclization of N-acylhydrazones or the reaction of carbohydrazides with carboxylic acids or their derivatives. mdpi.com
One established route to 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of a carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). nih.gov For example, 5-fluoro-1H-indole-2-carbohydrazide can be reacted with various aromatic carboxylic acids in refluxing POCl3 to yield the corresponding 2-(5-fluoro-1H-indol-2-yl)-5-aryl-1,3,4-oxadiazoles. nih.gov Another approach involves the oxidative cyclization of hydrazones. ijper.org
Table 2: Synthesis of Oxadiazole Derivatives
| Starting Material | Reagent | Conditions | Product | Reference |
| 5-Fluoro-1H-indole-2-carbohydrazide | Aromatic carboxylic acids | POCl3, reflux | 2-(5-Fluoro-1H-indol-2-yl)-5-aryl-1,3,4-oxadiazoles | nih.gov |
| Acyl hydrazides | α-Bromo nitroalkanes | K2CO3, KI, DME/H2O | 2,5-Disubstituted 1,3,4-oxadiazoles | nih.gov |
| N-protected α-amino acid | Aryl hydrazide | POCl3, thermal heating or microwave | 2,5-Disubstituted 1,3,4-oxadiazoles | researchgate.net |
Similar to oxadiazoles, thiadiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms. The 1,3,4-thiadiazole (B1197879) scaffold can be synthesized from carbohydrazide precursors. A common route involves the reaction of a carbohydrazide with a thiocarbonyl compound or by the cyclization of thiosemicarbazide (B42300) derivatives. researchgate.net
For instance, indole-2-thiosemicarbazide, prepared from the reaction of indole-2-carbohydrazide with a thiocyanate, can undergo heterocyclization to form thiazole (B1198619) derivatives. researchgate.net Another method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of N-tosylhydrazones with a sulfur source. organic-chemistry.orgmdpi.com
Table 3: Synthesis of Thiadiazole Derivatives
| Starting Material | Reagent(s) | Conditions | Product | Reference |
| Indole-2-carbohydrazide | Isothiocyanate | Ethanol, reflux | Indole-2-thiosemicarbazide | researchgate.net |
| N-Tosylhydrazones | Sulfur | TBAI (catalyst) | 1,2,3-Thiadiazoles | mdpi.com |
| Hydrazide intermediate | Thionyl chloride (SOCl2) | Microwave-assisted | Substituted 1,2,3-thiadiazole-5-carboxylate | mdpi.com |
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. wikipedia.org They can be synthesized through the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazines. wikipedia.org In the context of indole (B1671886) carbohydrazides, the hydrazone derivatives can be cyclized to form pyridazine (B1198779) rings.
For example, hydrazones derived from indole-2-carboxylic acid hydrazide can be cyclized to indolo[2,3-d]pyridazine derivatives by refluxing with acetyl chloride. researchgate.net In some cases, the reaction of certain indole derivatives with hydrazine hydrate (B1144303) can directly lead to the formation of cyclized pyridazino[4,5-b]indol-4(5H)-ones, bypassing the isolation of the intermediate hydrazone. nih.gov
Table 4: Synthesis of Pyridazine Derivatives
| Starting Material | Reagent | Conditions | Product | Reference |
| Hydrazones from indole-2-carboxylic acid hydrazide | Acetyl chloride | Reflux | Indolo[2,3-d]pyridazine derivatives | researchgate.net |
| Ethyl 3-formyl-substituted-1H-indole-2-carboxylates | Hydrazine hydrate | - | Substituted-3H-pyridazino[4,5-b]indol-4(5H)-ones | nih.gov |
| Malononitrile and arylglyoxals | Hydrazine hydrate | Room temperature, water/ethanol | 3-Amino-5-arylpyridazine-4-carbonitriles | scielo.org.za |
The hydrazide functionality can undergo acylation and alkylation at the nitrogen atoms. Acylation, the introduction of an acyl group (R-C=O), can occur at the terminal nitrogen of the hydrazide. Alkylation involves the introduction of an alkyl group.
The reaction of 1-substituted-5-halo-1H-indole-2-carbohydrazides with ethylisothiocyanate in absolute ethanol leads to the formation of 2-(1-benzyl-1H-indole-2-carbonyl)-N-ethylhydrazinecarbothioamide, which is an acylation product. researchgate.net Alkylation reactions can be performed on the indole nitrogen or the hydrazide moiety, though specific examples for this compound are less commonly detailed in the provided context. However, the general reactivity of hydrazides suggests that direct alkylation on the nitrogen atoms is a feasible transformation. organic-chemistry.org For instance, N-benzyl-1H-indole-2-carbohydrazide derivatives have been synthesized by reacting substituted benzyl (B1604629) hydrazine with 1H-indole-2-carboxylic acid. mdpi.com
Cyclization Reactions for Heterocycle Formation
Reactions Involving the Indole Nitrogen (N1)
The nitrogen atom of the indole ring (N1) is a key site for functionalization. Its reactivity is influenced by the electron-donating nature of the fused benzene (B151609) ring and the substituents at the C2 and C3 positions.
While specific studies detailing the N-alkylation and N-acylation of this compound are not extensively documented, the general reactivity of the indole N-H bond is well-established and these reactions are considered plausible. The presence of the amino and carbohydrazide groups may influence reaction conditions, but the fundamental reactivity at the N1 position is expected to follow known patterns for indole derivatives.
N-Alkylation: The alkylation of the indole nitrogen typically proceeds via an SN2 mechanism. This usually requires the deprotonation of the N-H group with a strong base to form a more potent nucleophile, the indole anion. Common bases used for this purpose include sodium hydride (NaH). The resulting anion is then treated with an alkylating agent, such as a primary alkyl halide google.com. The reaction of 3-aminoindole-2-carbonitriles with DMF-dialkoxyacetals under microwave irradiation has also been shown to result in N1-alkylation rsc.org. Alternative methods for N-alkylation of indoles have been developed using dimethyl or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), which offers a milder and safer route google.com.
N-Acylation: The direct acylation of the indole nitrogen can be challenging due to the competing reactivity of the C3 position, which is often more nucleophilic nih.gov. However, several methods for selective N-acylation have been developed. One approach involves the direct acylation of indole with a carboxylic acid in the presence of boric acid, which serves as a catalyst clockss.org. Another efficient method utilizes thioesters as the acyl source in the presence of a base such as cesium carbonate (Cs₂CO₃) in a high-boiling solvent like xylene nih.gov. Oxidative organocatalytic methods have also been reported, using aldehydes as the acylating agent in a reaction catalyzed by an N-heterocyclic carbene rsc.org. These methods generally show good functional group tolerance, suggesting they could be applicable to complex substrates like this compound nih.govrsc.org.
Reactions at the C3-Amino Position and C2-Carbohydrazide
The adjacent positioning of the primary amino group at C3 and the carbohydrazide at C2 creates a powerful synthetic platform for constructing fused heterocyclic systems. These two groups can react in a concerted or stepwise manner with various electrophiles, leading to the formation of novel polycyclic compounds.
The C3-amino group is a potent nucleophile and its reactions often initiate cyclization cascades involving the neighboring C2-carbohydrazide function. Research on the closely related analogue, methyl 3-amino-1H-indole-2-carboxylate, provides significant insight into the expected reactivity. These studies show that the C3-amino group readily reacts with electrophiles like isocyanates and isothiocyanates to form fused pyrimidine (B1678525) rings researchgate.net.
When methyl 3-amino-1H-indole-2-carboxylates are treated with aryl isocyanates, the initial reaction is the formation of a urea (B33335) linkage at the C3-amino group. This is followed by an intramolecular cyclization where the nitrogen of the newly formed urea attacks the carbonyl carbon of the C2-ester, leading to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones researchgate.net.
A similar pathway is observed with aryl isothiocyanates. The C3-amino group first attacks the isothiocyanate to form a thiourea (B124793) intermediate. Subsequent intramolecular cyclization onto the C2-ester group yields 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones researchgate.net. It is anticipated that this compound would undergo analogous cyclocondensation reactions, with the hydrazide moiety participating in the ring closure.
| Reactant | Reagent | Resulting Product Structure | Product Class |
|---|---|---|---|
| Methyl 3-amino-1H-indole-2-carboxylate | Aryl isocyanate (Ar-N=C=O) | ![]() | 3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione |
| Aryl isothiocyanate (Ar-N=C=S) | ![]() | 3-Aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one |
Note: The structures are generalized representations of the fused ring system formed.
The carbohydrazide functional group is a versatile handle for derivatization, primarily through reactions involving its terminal nitrogen atom (-NH-NH₂). The most common transformation is condensation with aldehydes and ketones to form stable N-acylhydrazones (Schiff bases).
Studies performed on 1H-indole-2-carbohydrazide, which lacks the C3-amino group, demonstrate this reactivity clearly. The reaction involves treating the carbohydrazide with an equimolar amount of an aromatic aldehyde in a suitable solvent, often with a catalytic amount of glacial acetic acid. The mixture is typically heated under reflux to drive the condensation, yielding the corresponding N'-(arylmethylene)-1H-indole-2-carbohydrazide nih.gov. This reaction is robust and provides a straightforward method for introducing a wide variety of substituted aryl groups.
Given the high nucleophilicity of the terminal amino group of the hydrazide, this reaction is expected to proceed selectively at this position in this compound, leaving the C3-amino group intact under these conditions.
| Reactant | Aldehyde Reagent | Reaction Conditions | Product |
|---|---|---|---|
| 1H-Indole-2-carbohydrazide | 3-Fluorobenzaldehyde | Water, Glacial Acetic Acid (cat.), Reflux | N'-(3-Fluorobenzylidene)-1H-indole-2-carbohydrazide |
| 1H-Indole-2-carbohydrazide | 3-Hydroxybenzaldehyde | Water, Glacial Acetic Acid (cat.), Reflux | N'-(3-Hydroxybenzylidene)-1H-indole-2-carbohydrazide |
| 1H-Indole-2-carbohydrazide | 2-Hydroxybenzaldehyde | Water, Glacial Acetic Acid (cat.), Reflux | N'-(2-Hydroxybenzylidene)-1H-indole-2-carbohydrazide |
| 1H-Indole-2-carbohydrazide | 2-Methoxybenzaldehyde | Water, Glacial Acetic Acid (cat.), Reflux | N'-(2-Methoxybenzylidene)-1H-indole-2-carbohydrazide |
Furthermore, the carbohydrazide moiety can be utilized in more complex cyclization reactions. For instance, substituted 1H-indole-2-carbohydrazides have been shown to react with reagents like methyl orthoformate to yield fused triazinone systems, specifically researchgate.netnih.govmdpi.comtriazino[4,5-a]indol-1(2H)-one derivatives nih.gov. This highlights another pathway for elaborating the core structure into more complex heterocyclic frameworks.
Biological Activities and Therapeutic Potentials of 3 Amino 1h Indole 2 Carbohydrazide and Its Analogues
Anticancer and Antiproliferative Activities
Derivatives of 3-Amino-1H-indole-2-carbohydrazide have demonstrated significant potential as anticancer and antiproliferative agents. Various analogues have been synthesized and evaluated, showing promising activity against a range of human cancer cell lines. For instance, a series of furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide derivatives exhibited potent antiproliferative and microtubule-destabilizing properties. nih.gov Similarly, virtual screening has identified new derivatives of 3-phenyl-1H-indole-2-carbohydrazide with antiproliferative activities. nih.gov
Substituted-N-benzyl-1H-indole-2-carbohydrazides have also been synthesized and tested for their antiproliferative activity against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines, with several compounds showing moderate to high cytotoxicity. mdpi.com One particular compound, 4e, demonstrated the highest cytotoxicity with an average IC50 of 2 µM. mdpi.com Furthermore, a novel series of indole-2-carbohydrazide derivatives were evaluated for their anti-proliferative activities against HCT116 and SW480 colon cancer cell lines, with compound 24f displaying potent cytotoxic activities with GI50 values of 8.1 and 7.9 μM, respectively, while remaining inactive against a normal human fetal lung fibroblast cell line.
The versatility of the indole (B1671886) scaffold is evident in the development of various derivatives with anticancer properties. For example, 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives have been developed as novel apoptotic and anti-proliferative agents for colorectal cancer cells. nih.gov Additionally, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been synthesized, with some exhibiting excellent vacuole-inducing activity and pan-cytotoxicity against different cancer cell lines while being less toxic to normal cells. nih.gov
| Compound | Cancer Cell Line | Activity (IC50/GI50) | Source |
|---|---|---|---|
| Compound 4e (a substituted-N-benzyl-1H-indole-2-carbohydrazide) | MCF-7, A549, HCT | 2 µM (average IC50) | mdpi.com |
| Compound 24f (an indole-2-carbohydrazide derivative) | HCT116 | 8.1 µM (GI50) | |
| Compound 24f (an indole-2-carbohydrazide derivative) | SW480 | 7.9 µM (GI50) | |
| Thiophenyl carbohydrazide (B1668358) 6a | General | Best anticancer effect in its series | nih.gov |
| Thiophenyl 26 | A549 | 0.19 µM (IC50) | nih.gov |
Mechanism of Action Studies
The anticancer effects of this compound and its analogues are attributed to several distinct mechanisms of action at the cellular and molecular level.
A primary mechanism by which many indole-based compounds exert their anticancer effects is through the inhibition of tubulin polymerization, leading to the destabilization of microtubules. nih.govnih.gov Microtubules are crucial components of the cytoskeleton, involved in vital cellular processes such as cell division, motility, and intracellular transport. Their disruption can trigger cell cycle arrest and apoptosis.
Several studies have highlighted the tubulin-inhibiting properties of this compound analogues. For example, furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been identified as tubulin inhibitors. nih.gov Molecular docking studies predict that these derivatives bind to the colchicine (B1669291) site of tubulin, a well-known target for microtubule-destabilizing agents. nih.govnih.gov Specifically, furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) was identified as a potent inhibitor of tubulin polymerization. nih.gov Further modifications of this compound, such as substitutions on the furan (B31954) ring and halogenation, have led to derivatives with strong tubulin inhibition activities. nih.gov
| Compound Series | Key Findings | Mechanism | Source |
|---|---|---|---|
| Furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives | Derivative 6j showed the strongest microtubule-destabilising effect. | Inhibition of the colchicine site of tubulin. | nih.gov |
| 3-phenyl-1H-indole-2-carbohydrazide derivatives | Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) was the most potent inhibitor of tubulin polymerisation. | Inhibition of tubulin at the colchicine site. | nih.gov |
Disruption of microtubule dynamics by this compound analogues often leads to cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov This arrest prevents cancer cells from entering mitosis and proliferating.
For instance, the potent tubulin inhibitors, derivatives 6i and 6j from the furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazide series, were found to induce G2/M cell cycle arrest in MDA-MB-231 triple-negative breast cancer cells. nih.gov Similarly, furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) and its analogue, thiophenyl 26, were shown to cause G2/M phase arrest in the A549 lung cancer cell line. nih.gov It is noteworthy that some derivatives, like 21c, also demonstrated G2/M phase arrest despite having weak tubulin inhibitory properties, suggesting the involvement of other mechanisms. nih.gov Another study on a substituted-N-benzyl-1H-indole-2-carbohydrazide, compound 4e, indicated that its antiproliferative effect might be due to S-phase cell cycle arrest. mdpi.com
Following cell cycle arrest, many anticancer agents, including this compound analogues, can trigger programmed cell death, or apoptosis. nih.govmdpi.com This is a critical process for eliminating damaged or cancerous cells.
The induction of apoptosis has been observed with several indole-2-carbohydrazide derivatives. For example, the tubulin-inhibiting derivatives 6i and 6j were shown to induce apoptosis in MDA-MB-231 cells. nih.gov A flow cytometry study of compound 4e, a substituted-N-benzyl-1H-indole-2-carbohydrazide, revealed a significant increase in the population of Annexin-V positive cells, indicating its apoptosis-inducing capabilities. mdpi.com The mechanism of apoptosis induction by indole derivatives can involve the inhibition of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the prevention of DNA repair through the inhibition of poly(ADP-ribose) polymerase 1 (PARP). mdpi.com Another indole-2-carbohydrazide derivative, compound 12, was found to induce apoptotic cell death in MCF-7 cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2.
The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, play crucial roles in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is often associated with cancer. Some indole derivatives have been shown to modulate these signaling pathways as part of their anticancer mechanism.
The JNK pathway, in particular, can be activated by various cellular stresses and can lead to either cell survival or apoptosis depending on the context. nih.gov While direct studies on the modulation of the MAPK/JNK pathway by this compound itself are limited, the broader class of indole derivatives has been shown to influence these pathways. For instance, some 2,3-arylpyridylindole derivatives have been found to induce G0/G1 cell cycle arrest at lower concentrations by activating the JNK/p53/p21 pathway. nih.gov
In addition to targeting the microtubule network, some indole derivatives exhibit anticancer activity through the inhibition of various protein kinases that are critical for cancer cell growth and survival. These include casein kinase 2 (CK2), tyrosine kinases (TrK), cyclin-dependent kinases (CDK), and vascular endothelial growth factor receptors (VEGFR). mdpi.com
The inhibition of these enzymes can disrupt signaling pathways involved in cell cycle progression, angiogenesis (the formation of new blood vessels), and cell survival. For example, VEGFR-2 is a key receptor in angiogenesis, and its inhibition can starve tumors of the blood supply they need to grow. mdpi.com Several indole-containing compounds have been identified as effective VEGFR inhibitors. researchgate.net While specific studies on this compound's direct inhibition of these enzymes are not extensively detailed, the broader family of indole derivatives has shown significant promise in this area. For instance, a novel series of indole-2-carbohydrazide compounds were synthesized as VEGFR2 tyrosine kinase inhibitors. researchgate.net
Antimicrobial Activities
In addition to their anticancer properties, this compound and its analogues have demonstrated a broad spectrum of antimicrobial activities, including efficacy against bacteria, fungi, and mycobacteria.
Indole-based compounds have been extensively investigated for their antibacterial properties against a wide range of pathogenic bacteria.
Gram-positive Bacteria: Several studies have reported the significant activity of indole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. A series of indole-3-aldehyde hydrazide/hydrazone derivatives displayed notable activity against S. aureus and methicillin-resistant S. aureus (MRSA). researchgate.net Certain synthesized compounds have exhibited excellent antibacterial activity against S. aureus, with some indole-steroid derivatives showing inhibitory effects. nih.gov
Gram-negative Bacteria: The antibacterial efficacy of these compounds also extends to Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. researchgate.net Some 3-(1H-indole-3-carbonyl)-2H-chromen-2-one derivatives have shown good antibacterial activity against these strains. researchgate.net Additionally, other indole derivatives have been reported to possess activity against Pseudomonas aeruginosa. researchgate.net
Interactive Data Table: Antibacterial Activity of this compound Analogues
| Compound Class | Bacterial Strain | Type | Activity | Reference |
| Indole-3-aldehyde hydrazide/hydrazones | Staphylococcus aureus | Gram-positive | Significant | researchgate.net |
| Indole-3-aldehyde hydrazide/hydrazones | Methicillin-resistant S. aureus (MRSA) | Gram-positive | Significant | researchgate.net |
| 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones | Escherichia coli | Gram-negative | Good | researchgate.net |
| 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones | Klebsiella pneumoniae | Gram-negative | Good | researchgate.net |
| Indole derivatives | Bacillus subtilis | Gram-positive | Active | scirp.org |
| Indole derivatives | Pseudomonas aeruginosa | Gram-negative | Active | researchgate.net |
The antifungal potential of indole-2-carbohydrazide analogues has been evaluated against various fungal pathogens. The introduction of an indolyl moiety linked to a hydrazone function has been shown to enhance in vitro anti-Candida activity, particularly against Candida albicans strains. sci-hub.senih.gov
A number of indole derivatives have been found to possess broad-spectrum antifungal activities against several phytopathogenic fungi, with some compounds exhibiting more potent activity than commercially available fungicides. researchgate.net Furthermore, 3-(1H-indole-3-carbonyl)-2H-chromen-2-one derivatives have also demonstrated good antifungal activity against Candida albicans. researchgate.net
Tuberculosis remains a significant global health threat, and the emergence of multidrug-resistant strains necessitates the development of new antimycobacterial agents. Indole derivatives have shown considerable promise in this area. nih.govmdpi.com
Several indole-2-carboxamide analogues have been rationally designed and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov One such compound displayed high activity with a Minimum Inhibitory Concentration (MIC) of 0.32 µM and exhibited high selectivity towards M. tuberculosis over mammalian cells. nih.gov Other studies have identified 1H-indoles that are active against multidrug-resistant strains of M. tuberculosis. semanticscholar.org The mechanism of action for some of these compounds is believed to involve the inhibition of key mycobacterial enzymes. nih.gov
Mechanistic Insights into Antimicrobial Action
The antimicrobial action of indole derivatives, including analogues of this compound, is a subject of ongoing research. The proposed mechanisms often involve the disruption of essential bacterial processes. For instance, some indole compounds are thought to interfere with bacterial cell wall synthesis or inhibit vital metabolic pathways. The indole nucleus is a versatile scaffold that affects various aspects of bacterial physiology, such as biofilm formation, spore formation, cell division, and drug resistance.
The antimicrobial efficacy of these compounds is often linked to their ability to penetrate the bacterial cell envelope and interact with intracellular targets. In Gram-negative bacteria, this is particularly challenging due to the presence of an outer membrane. The structure-activity relationship studies of various indole derivatives have highlighted the importance of specific substitutions on the indole ring for antimicrobial potency. For example, the presence and position of halogen atoms can be critical for the efficacy of aminoguanidyl indole derivatives. N-benzyl indole derivatives featuring trifluoromethyl (CF3) groups, or halogen atoms like chlorine and bromine, have demonstrated significant antibacterial activity.
Furthermore, some indole-based compounds have shown promising activity against a range of human pathogens, including strains resistant to conventional antibiotics. For example, certain indole-triazole derivatives have exhibited significant potential as novel antibacterial and antifungal lead analogues.
Enzyme Inhibition Beyond Anticancer Applications
Alpha-Glucosidase Inhibition
Analogues of this compound have been investigated for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can help in managing postprandial hyperglycemia.
Several studies have reported on the synthesis and α-glucosidase inhibitory activity of various indole derivatives. For instance, a series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids were designed and found to be potent α-glucosidase inhibitors, with some derivatives being significantly more active than the standard drug, acarbose (B1664774). nih.gov One such derivative, (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide, exhibited an IC50 value of 6.31 µM, making it approximately 118.8 times more potent than acarbose. nih.gov Kinetic studies revealed that this compound acts as an uncompetitive inhibitor of α-glucosidase. nih.gov
Similarly, 3,3-di(indolyl)indolin-2-ones have been synthesized and shown to have higher α-glucosidase inhibitory activities and lower α-amylase inhibitory activities compared to acarbose. nih.govresearchgate.net This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective α-glucosidase inhibitors. researchgate.net The inhibitory activity was found to be dependent on the type and position of substituents on the indole ring. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Selected Indole Analogues
| Compound | Class | IC50 (µM) | % Inhibition (at 50 µg/ml) | Reference |
| (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide | Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrid | 6.31 ± 0.03 | - | nih.gov |
| 3,3-di(indolyl)indolin-2-one (1a) | 3,3-di(indolyl)indolin-2-one | - | 16 ± 6 | nih.gov |
| 3,3-di(indolyl)indolin-2-one (1i) | 3,3-di(indolyl)indolin-2-one | - | 67 ± 13 | nih.gov |
| Acarbose (standard) | - | 750.0 ± 10.0 | 19 ± 5 | nih.govnih.gov |
Acetylcholinesterase Inhibition
Derivatives of this compound have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
A variety of indole-based compounds have been synthesized and evaluated for their anti-cholinesterase activity. For example, novel indole-based hydrazide-hydrazone derivatives have shown significant AChE inhibitory activity. nih.gov Compounds 12a and 12b from this series displayed IC50 values of 26.22 μM and 11.33 μM, respectively, against AChE. nih.gov
In another study, indole-isoxazole carbohydrazide derivatives were designed and synthesized as multi-target anti-Alzheimer's agents. nih.gov Compound 5d from this series was the most potent AChE inhibitor with an IC50 value of 29.46 ± 0.31 µM and exhibited a competitive inhibition pattern. nih.gov Furthermore, some 2-(indol-2-yl)-1,3,4-oxadiazole derivatives have also shown promising results in anticholinesterase enzyme inhibition assays. researchgate.net
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Indole Analogues
| Compound | Class | IC50 (µM) | Reference |
| Compound 12a | Indole-based hydrazide-hydrazone | 26.22 | nih.gov |
| Compound 12b | Indole-based hydrazide-hydrazone | 11.33 | nih.gov |
| Compound 5d | Indole-isoxazole carbohydrazide | 29.46 ± 0.31 | nih.gov |
Other Enzyme Targets
Research into the enzyme inhibitory activities of this compound and its analogues extends beyond α-glucosidase and acetylcholinesterase. The versatile indole scaffold has been shown to interact with a variety of other enzymes, indicating a broad potential for therapeutic applications.
For instance, some indole derivatives have been investigated as inhibitors of the HIV-1 reverse transcriptase enzyme. nih.gov Specifically, 3-benzenesulfonyl indoles containing a 2-carboxamide (B11827560) moiety have shown potential in targeting this enzyme. nih.gov It was noted that while ester and hydrazide derivatives were less active, the carboxamide was crucial for activity. nih.gov
Furthermore, indole-2-carboxamide derivatives have been studied for their ability to inhibit heparanase (HLGP) , an enzyme involved in cancer metastasis. nih.gov The interaction mechanism is believed to be an allosteric regulation of the enzyme's conformation. nih.gov
Some indole-isoxazole carbohydrazide derivatives have also demonstrated inhibitory potential against BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) , another key target in Alzheimer's disease research. nih.gov Compound 5d, which was also a potent AChE inhibitor, showed promising BACE1 inhibitory activity with an IC50 value of 2.85 ± 0.09 µM. nih.gov
Other Reported Biological Activities
Neuroprotective Properties
In addition to enzyme inhibition, certain analogues of this compound have been reported to possess neuroprotective properties. These properties are crucial for the development of treatments for neurodegenerative disorders. nih.gov
The indole nucleus is a key feature in many compounds with neuroprotective effects. For example, indole-3-propionic acid (IPA) is known for its free radical-scavenging properties and is considered a potential agent for treating neurodegenerative diseases. nih.gov
In this context, hybrid molecules combining indole structures with other pharmacophores have been synthesized and evaluated. For instance, a series of indole-isoxazole carbohydrazides were designed not only as cholinesterase inhibitors but also for their potential to offer neuroprotection. nih.gov Some of these compounds have shown the ability to chelate metal ions like Fe3+, which is implicated in the oxidative stress observed in neurodegenerative conditions. nih.gov
Furthermore, some indole derivatives have been shown to modulate inflammatory and anti-oxidative pathways, which are critical in the pathology of neurodegenerative diseases. nih.gov The ability of these compounds to penetrate the blood-brain barrier is also a significant factor in their potential for clinical translation. nih.gov
Anti-inflammatory Activities
Derivatives of indole have demonstrated significant anti-inflammatory properties. The indole ring is a core component of several compounds with analgesic and anti-inflammatory effects. mdpi.com For instance, the N-acylhydrazone derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), has been shown to possess notable anti-inflammatory potential. nih.govnih.gov In a carrageenan-induced peritonitis model, oral administration of JR19 at doses of 10 and 20 mg/kg resulted in a significant reduction in leukocyte migration by 59% and 52%, respectively. nih.govnih.gov Furthermore, in a subcutaneous air pouch assay, which mimics the inflamed synovium in rheumatoid arthritis, JR19 at a 10 mg/kg dose reduced cell migration by 66%. nih.gov This effect is believed to be mediated through the nitric oxide pathway and by modulating cytokine signaling, as the compound significantly decreased the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ. nih.govnih.gov The anti-inflammatory action of these indole derivatives often involves the inhibition of key inflammatory pathways like NF-κB and ERK1/2. researchgate.net
Cysteinyl-leukotrienes (CysLTs) are potent inflammatory mediators involved in conditions like asthma and allergic rhinitis. nih.gov Notably, certain indole derivatives have been identified as selective antagonists of the CysLT1 receptor, which mediates many of the pathophysiological effects of CysLTs in asthma. nih.gov For example, the indole derivative 17k, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, was identified as a highly potent and selective CysLT1 antagonist. nih.gov
Antioxidant Activities
Indole derivatives, including those related to this compound, have shown promise as antioxidant agents. The indole-2-carboxamide scaffold, in particular, has been associated with strong radical-scavenging properties, especially against superoxide (B77818) radicals. nih.gov Research into indole-3-acetamides has also revealed significant antioxidant potential. acs.orgresearchgate.net For example, compound 15 from a series of indole-3-acetamides demonstrated potent antioxidant activity in both 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. acs.orgresearchgate.net
The antioxidant properties of these compounds are significant, as oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of indole derivatives to scavenge free radicals suggests their potential therapeutic application in conditions associated with oxidative damage. nih.gov
Anti-platelet Aggregation Activity
Certain N-substituted indole carbohydrazide derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation, a key factor in the development of thrombotic disorders. nih.govnih.gov In one study, a series of sixteen indole acylhydrazone derivatives were tested for their anti-platelet aggregation activity induced by adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen. nih.govnih.gov
Among the 2-substituted indole derivatives, compounds 6g (N'-(3-fluorobenzylidene)-1H-indole-2-carbohydrazide) and 6h (N'-(3-hydroxybenzylidene)-1H-indole-2-carbohydrazide) demonstrated 100% inhibition of platelet aggregation induced by AA and collagen, respectively. In the 3-substituted indole series, compound 3m showed 100% inhibition against collagen-induced aggregation, while compounds 3f and 3i caused 97% inhibition of aggregation induced by AA. nih.govnih.gov These findings suggest that indole carbohydrazide derivatives could be promising candidates for the development of new anti-platelet agents. nih.gov
| Compound ID | Substituent at Position 2 or 3 | Inducing Agent | Inhibition (%) |
| 6g | 2-(N'-(3-fluorobenzylidene)) | AA | 100 |
| 6h | 2-(N'-(3-hydroxybenzylidene)) | Collagen | 100 |
| 3m | 3-(substituent not specified) | Collagen | 100 |
| 3f | 3-(substituent not specified) | AA | 97 |
| 3i | 3-(substituent not specified) | AA | 97 |
Antiviral Activity (e.g., HIV-1 Integrase Inhibition)
The enzyme HIV-1 integrase is a crucial target for antiviral therapy as it plays a key role in the replication cycle of the virus. nih.govnih.gov Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.org Through virtual screening and subsequent structural optimizations, derivatives of indole-2-carboxylic acid have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase. nih.gov
One study demonstrated that indole-2-carboxylic acid derivative 3 could effectively inhibit HIV-1 integrase. Further optimization led to derivative 20a , which exhibited a significantly increased inhibitory effect with an IC₅₀ value of 0.13 μM. nih.gov The inhibitory action is attributed to the chelation of two Mg²⁺ ions within the active site of the integrase by the indole core and the C2 carboxyl group. nih.govrsc.org The introduction of a halogenated benzene (B151609) ring at the C6 position and a long branch at the C3 position of the indole core was found to enhance the inhibitory activity. nih.gov Another derivative, 17a , also showed marked inhibition of integrase with an IC₅₀ value of 3.11 μM. rsc.org
Antidepressant Properties
While direct studies on the antidepressant properties of this compound are not extensively detailed in the provided context, the indole nucleus is a core structure in many compounds with neuroactive properties. For instance, indole-3-propionic acid is being explored for its potential in treating neurological disorders. nih.gov Furthermore, some indole derivatives have been found to be selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in the pathophysiology of depression. nih.gov
Antihyperglycemic Activity
Indole derivatives have emerged as potential candidates for managing hyperglycemia, a hallmark of diabetes mellitus. acs.org A series of indole-3-acetamide (B105759) derivatives were synthesized and screened for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion and glucose absorption. acs.orgresearchgate.net All tested compounds displayed good to moderate inhibitory activity against α-amylase. researchgate.net
Compound 15 from this series was the most potent, with an IC₅₀ value of 1.09 ± 0.11 μM, which is comparable to the standard drug acarbose (IC₅₀ = 0.92 ± 0.4 μM). researchgate.net In silico studies confirmed that these molecules bind to the active site of the α-amylase enzyme. acs.orgresearchgate.net The antihyperglycemic potential of these indole derivatives makes them interesting leads for the development of new treatments for diabetes. acs.org
Antitubercular Effects
Indole-2-carboxamides have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Several studies have highlighted the potential of these derivatives to inhibit the growth of both drug-sensitive and drug-resistant strains of M. tb. nih.gov
The mycobacterial membrane protein large 3 (MmpL3) transporter is a key target for many antitubercular compounds, including some indole-2-carboxamides. nih.gov One study reported that compound 8g , an indole-2-carboxamide derivative, displayed high activity with a minimum inhibitory concentration (MIC) of 0.32 μM. nih.gov Additionally, 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and their derivatives have shown significant inhibitory activity against M. tuberculosis H37Rv. nih.gov
Structure Activity Relationship Sar Studies of 3 Amino 1h Indole 2 Carbohydrazide Derivatives
Impact of Substituents on Biological Potency
The biological activity of 3-amino-1H-indole-2-carbohydrazide derivatives is profoundly influenced by the nature and position of substituents on the indole (B1671886) ring, variations within the hydrazide moiety, and the addition of diverse side chains or fused heterocyclic systems.
Modifications on the Indole Ring
The indole nucleus serves as a versatile scaffold, and substitutions at its various positions are a primary strategy for modulating biological activity. Studies have shown that both the type of substituent and its location are critical for potency.
Halogenation of the indole ring has been a particularly fruitful area of investigation. For instance, in a series of 3-phenyl-1H-indole-2-carbohydrazide derivatives studied for anticancer properties, bromine substitution at the R1 position (of the indole ring) was found to confer prominent anticancer activities. nih.gov Specifically, derivatives with bromine at this position displayed the strongest activities against the HuCCA-1 cell line, with IC50 values below 0.5 μM, rendering them more potent than the parent compound and the standard drug doxorubicin. nih.gov In contrast, fluorine substitutions at the same R1 position generally resulted in more modest anticancer and anti-tubulin activities. nih.gov
In the context of antitubercular agents, substitutions at the 4- and/or 6-positions of the indole ring have been identified as optimal for activity. nih.gov Research on N-rimantadine indoleamides demonstrated that placing a single bromo group at the 6-position led to a significant, approximately 10-fold increase in activity compared to the unsubstituted analogue. nih.gov Furthermore, introducing metabolically stable dichloro substituents at the 4- and 6-positions resulted in a nearly three-fold rise in anti-TB activity (MIC = 0.32 μM) compared to derivatives with methyl groups at similar positions. nih.gov
The nature of the halogen also matters. In one study of CysLT1 antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net The position of non-halogen substituents is also crucial; for example, methoxy (B1213986) groups showed the most favorable activity when placed at the 7-position of the indole ring, whereas substitution at the 4-position was generally the least favorable. researchgate.net
Table 1: Impact of Indole Ring Substitutions on Biological Activity
| Parent Scaffold | Substitution Position(s) | Substituent(s) | Target/Assay | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| 3-Phenyl-1H-indole-2-carbohydrazide | R1 | Bromine | Anticancer (HuCCA-1) | Increased potency (IC50 < 0.5 μM) | nih.gov |
| 3-Phenyl-1H-indole-2-carbohydrazide | R1 | Fluorine | Anticancer/Anti-tubulin | Modest activity | nih.gov |
| N-Rimantadine-indole-2-carboxamide | 6 | Bromo | Anti-TB | ~10-fold increase in activity vs. unsubstituted | nih.gov |
| N-Rimantadine-indole-2-carboxamide | 4, 6 | Dichloro | Anti-TB | ~3-fold increase in activity (MIC = 0.32 μM) | nih.gov |
| 3-Substituted 1H-indole-2-carboxylic acid | 7 | Methoxy | CysLT1 Antagonism | Favorable for activity | researchgate.net |
Variations at the Hydrazide Moiety
The hydrazide group (-CONHNH2) is a key functional component, acting as a versatile linker and a hydrogen bonding motif. Modifications at this site, either through substitution on the terminal nitrogen or by cyclization into new heterocyclic systems, have significant consequences for biological activity.
One common modification involves the condensation of the terminal hydrazide nitrogen with aldehydes or ketones to form hydrazones. For example, derivatives of 3-phenyl-1H-indole-2-carbohydrazide were modified at the hydrazide moiety to create 1-phenylethylidene and thiophenyl derivatives. nih.gov The thiophenyl derivative, in particular, showed the strongest activity against the A549 lung cancer cell line with an IC50 value of 0.19 μM. nih.gov
The length and nature of the linker attached to the indole-2-carboxamide core are also important. In one study, it was suggested that introducing an extra spacer to the amide linker tethering the indole ring and a phenyl moiety was unfavorable for anti-TB activity. nih.gov
More extensive modifications involve the cyclization of the hydrazide moiety. The 5,7-dichloro-1H-indole-2-carbohydrazide has been successfully cyclized with methyl orthoformate to yield a 6,8-dichloro nih.govnih.govsrce.hrtriazino[4,5-a]indol-1(2H)-one, transforming the linear hydrazide into a rigid, fused heterocyclic system. researchgate.net Similarly, reaction of ethyl 3-formyl-1H-indole-2-carboxylates with hydrazine (B178648) hydrate (B1144303) did not simply form a hydrazone but led directly to cyclized 3H-pyridazino[4,5-b]indol-4(5H)-ones. researchgate.net These examples highlight how the hydrazide can serve as a precursor for generating entirely new, fused ring systems with distinct biological profiles.
Influence of Side Chains and Heterocyclic Fusions
The attachment of various side chains or the fusion of additional heterocyclic rings to the indole core represents a third major avenue for SAR exploration. These modifications can influence properties such as solubility, receptor binding, and metabolic stability.
The introduction of bulky, lipophilic side chains has been explored in antitubercular agents. N-(1-adamantyl)-indole-2-carboxamides and N-(rimantadine)-indole-2-carboxamides are prime examples, where these cage-like structures are appended to the carboxamide nitrogen. nih.gov Interestingly, the N-(rimantadine) derivatives were generally less potent than their N-(1-adamantyl) counterparts, a counterintuitive result given the higher lipophilicity of the rimantadine (B1662185) group. nih.gov
Attaching other heterocyclic rings via a linker is also a common strategy. The anticancer agent furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) was identified as a potent tubulin polymerization inhibitor. nih.gov Subsequent modifications focused on the appended furan (B31954) ring, showing that small substitutions on the furan and changing its connectivity from 2-furyl to 3-furyl were well-tolerated. nih.gov
The indole nucleus itself can be fused with other heterocyclic systems. As mentioned previously, the cyclization of indole-2-carbohydrazide precursors has led to the formation of pyridazino[4,5-b]indoles and triazino[4,5-a]indoles. researchgate.net The substitution of heterocyclic moieties like pyrazole (B372694) at the 3-position of the indole ring has also been shown to markedly influence anti-inflammatory activity. srce.hr
Table 2: Impact of Side Chain and Heterocyclic Fusion Modifications
| Core Structure | Modification Type | Appended/Fused Group | Target/Assay | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| 3-Phenyl-1H-indole-2-carbohydrazide | Side Chain | Thiophenyl | Anticancer (A549) | Potent activity (IC50 = 0.19 μM) | nih.gov |
| 3-Phenyl-1H-indole-2-carbohydrazide | Side Chain | Furan-3-ylmethylene | Tubulin Polymerization | Potent inhibition | nih.gov |
| Indole-2-carboxamide | Side Chain | N-(1-adamantyl) vs N-rimantadine | Anti-TB | Adamantyl derivatives were more potent | nih.gov |
| 5,7-dichloro-1H-indole-2-carbohydrazide | Heterocyclic Fusion | nih.govnih.govsrce.hrtriazino[4,5-a]indole | Synthesis | Successful cyclization of hydrazide | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to find a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov This computational approach translates a molecule's structural features into numerical descriptors, which are then used to build a predictive model. nih.gov A reliable QSAR model, validated by statistical methods, can forecast the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
For indole-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been successfully applied. nih.gov These techniques are used to analyze the steric and electrostatic fields surrounding a set of aligned molecules, creating a 3D map that highlights which spatial regions are favorable or unfavorable for activity. In a study on indole 2-carboxamide (B11827560) derivatives, CoMFA and CoMSIA calculations yielded results that were consistent with and confirmed findings from molecular docking simulations. nih.gov
The general process of developing a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, molecular descriptors representing various properties (e.g., electronic, steric, hydrophobic) are calculated for each molecule. A statistical model is then developed to establish a correlation between these descriptors and the observed activity. nih.gov The predictive power of the model is assessed through internal and external validation techniques to ensure its robustness. nih.gov Such models have been developed for various indole derivatives, including indeno[1,2-b]indoles, to guide the discovery of new enzyme inhibitors. nih.gov
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a powerful computational tool used in the absence of a known receptor structure. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor and elicit a biological response. nih.gov These models serve as 3D queries for searching structural databases to identify new potential lead compounds (lead discovery) or for designing molecules with improved potency and selectivity (lead optimization). nih.gov
For example, in the optimization of a series of indole derivatives against Trypanosoma cruzi, initial lead compounds with good potency were found to have limited plasma exposure in animal studies. nih.gov Medicinal chemists then systematically modified the structure to improve metabolic stability and solubility in an attempt to enhance in vivo performance. nih.gov Virtual screening, another key component of lead optimization, was used to identify new 3-phenyl-1H-indole-2-carbohydrazide derivatives with antiproliferative activities by searching databases of commercially available molecules. nih.gov This approach led to the identification of a furan-containing derivative as a potent tubulin inhibitor, which then became the focus of further synthetic modification. nih.gov
Computational Chemistry and Molecular Modeling of 3 Amino 1h Indole 2 Carbohydrazide
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand, such as 3-Amino-1H-indole-2-carbohydrazide, to the binding site of a target protein.
Ligand-Target Interactions and Binding Modes
Molecular docking studies on derivatives of this compound have revealed key interactions with various biological targets, suggesting potential mechanisms of action. For instance, in a study involving newly synthesized N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides, a derivative of this compound, docking simulations against a bacterial protein (PDB: 4DH6) showed hydrogen bonding interactions with THR232, GLY230, and PRO70 amino acid residues. nih.gov Another derivative demonstrated hydrogen bonding with ARG326, HIS392, GLN72, VAL395, and ASN102 residues of a fungal protein (PDB: 1EA1). nih.gov
Further investigations into indole-2-carboxamides as potential multi-target antiproliferative agents have identified interactions with key cancer-related kinases. mdpi.com For example, within the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), derivatives were shown to form ionic interactions and hydrogen bonds. mdpi.com Docking studies of these compounds into the active site of Epidermal Growth Factor Receptor (EGFR) also revealed specific binding modes. mdpi.com In the pursuit of multitarget-directed ligands for major depressive disorder, docking simulations of indole (B1671886) derivatives showed that the piperazine (B1678402) N-1 can establish ionic and π–cation interactions with Asp98 and Tyr176 of the serotonin (B10506) transporter (SERT), while the indole moiety can participate in aromatic interactions with Tyr176 and Phe341. nih.gov At the Dopamine D2 receptor, the indole moiety of these derivatives was found to be located in a deep hydrophobic sub-pocket. nih.gov
The following table summarizes some of the observed ligand-target interactions for derivatives of this compound:
| Target Protein | PDB ID | Interacting Residues | Type of Interaction |
| Bacterial Protein | 4DH6 | THR232, GLY230, PRO70 | Hydrogen Bonding |
| Fungal Protein | 1EA1 | ARG326, HIS392, GLN72, VAL395, ASN102 | Hydrogen Bonding |
| VEGFR-2 | 4ASD | - | Ionic and Hydrogen Bonds |
| SERT | - | Asp98, Tyr176, Phe341 | Ionic, π–cation, Aromatic |
| D2 Receptor | - | - | Hydrophobic |
Prediction of Binding Affinity
The prediction of binding affinity is a critical component of molecular docking, providing a quantitative estimate of the binding strength between a ligand and its target. This is often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki).
For a derivative of this compound docked against a bacterial protein (PDB: 4DH6), a binding energy of -7.88 kcal/mol was predicted, with a corresponding Ki of 1.67 μM. nih.gov Another derivative, targeting a fungal protein (PDB: 1EA1), showed a predicted binding energy of –7.28 kcal/mol and a Ki of 4.63 μM. nih.gov In studies of indole derivatives targeting the serotonin transporter, several compounds exhibited Ki values in the nanomolar range, with some as low as 7 to 60 nM. nih.gov Docking of potent antiproliferative indole-2-carboxamide derivatives against VEGFR-2 yielded good scores ranging from -8.18 to -9.77 kcal/mol. mdpi.com
The table below presents some of the predicted binding affinities for derivatives of this compound:
| Derivative | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Compound 5c | Bacterial Protein | 4DH6 | -7.88 | 1.67 μM |
| Compound 5h | Fungal Protein | 1EA1 | -7.28 | 4.63 μM |
| Various Derivatives | SERT | - | - | 7 - 60 nM |
| Various Derivatives | VEGFR-2 | 4ASD | -8.18 to -9.77 | - |
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the predicted binding poses and a more detailed understanding of the interactions.
In a study on an indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), as a potential chemoprotective agent, molecular dynamics simulations were performed. nih.gov The in silico docking and dynamic simulations data were in agreement with the experimental findings, supporting the proposed mechanism of action through the inhibition of reactive oxygen species and inflammation. nih.gov Although specific MD simulation studies on this compound were not found, the results for related indole derivatives suggest that this technique can be valuable in confirming the stability of ligand-protein interactions predicted by docking.
ADME-Tox Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a crucial step in early-stage drug discovery to assess the viability of a compound as a drug candidate.
Bioavailability and Drug-Likeness Assessment
Computational tools are often used to predict the drug-likeness of a molecule based on physicochemical properties, with Lipinski's rule of five being a widely used guideline. drugbank.com This rule states that an orally active drug generally has no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass less than 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5. drugbank.com
Studies on derivatives of 3-phenyl-1H-indole-2-carbohydrazide have indicated that these molecules obey Lipinski's rule, suggesting they are drug-like structures. nih.gov In another study, in silico ADME studies on a set of indole-based derivatives revealed that some compounds are likely to be orally active, with zero or one violation of Lipinski's rules. mdpi.com
The table below shows a sample of predicted drug-like properties for a derivative of this compound:
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule Violations |
| Indole Derivative IV | < 500 | < 5 | < 5 | < 10 | 0 |
| Indole Derivative Va | < 500 | < 5 | < 5 | < 10 | 1 |
Pharmacokinetic Profile Prediction
In silico tools can also predict various pharmacokinetic parameters. For a series of indole-2-carboxamide derivatives, it was predicted that most of the tested compounds would be poorly absorbed by the intestine but were able to cross the blood-brain barrier. mdpi.com The same study also predicted that all compounds were likely to be inhibitors of the cytochrome P450 enzyme CYP2D6. mdpi.comjapsonline.com In contrast, another study on indole derivatives predicted good oral absorption. japsonline.com For the indole derivative MMINA, its physicochemical properties predicted it to be a good drug-like molecule. nih.gov
The following table summarizes some of the predicted pharmacokinetic properties for derivatives of this compound:
| Property | Prediction for Indole-2-carboxamide Derivatives | Prediction for other Indole Derivatives |
| Human Intestinal Absorption (HIA) | Poor | Good |
| Blood-Brain Barrier (BBB) Penetration | Able to cross | - |
| CYP2D6 Inhibition | Predicted to be inhibitors | No inhibition predicted |
| Hepatotoxicity | Likely to possess | - |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations, often utilizing the B3LYP hybrid functional combined with a basis set like 6-31G(d,p) or 6-31+G(d). researchgate.netscirp.org These calculations can determine various electronic properties that are key to understanding the molecule's behavior.
One of the primary outcomes of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For indole derivatives, the distribution of these frontier orbitals is often analyzed to predict sites of electrophilic and nucleophilic attack. nih.gov
While specific research detailing the HOMO-LUMO energies for this compound is not extensively published, studies on structurally similar indole derivatives provide a framework for what to expect. For instance, in related indole compounds, the HOMO is typically located over the electron-rich indole ring and the amino group, while the LUMO is often distributed across the carbonyl and hydrazide moieties. This distribution influences the molecule's interaction with biological targets and its role in chemical reactions.
Table 1: Illustrative Quantum Chemical Parameters for Indole Derivatives
| Parameter | Typical Value/Observation for Indole Derivatives | Significance |
| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 3.0 to 5.0 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.0 to 4.0 Debye | Influences solubility and intermolecular interactions. |
Note: The values in this table are illustrative and based on typical findings for related indole compounds. Specific experimental or computational studies on this compound are required for precise data.
Conformational Analysis
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which in turn dictates how it interacts with other molecules, including biological receptors. The molecule possesses several rotatable bonds, particularly around the carbohydrazide (B1668358) group, leading to various possible conformations.
The primary goal of conformational analysis is to identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt. This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy at each step. The resulting potential energy surface map reveals the energy minima corresponding to stable conformations and the energy barriers between them. Molecular mechanics or quantum chemical methods can be employed for these calculations. researchgate.net
While detailed conformational analysis studies specifically for this compound are not widely available, research on other indole-2-carboxamides and carbohydrazides highlights the importance of the orientation of the side chain for biological activity. nih.govresearchgate.net The ability of the molecule to adopt a specific conformation is often a prerequisite for effective binding to a target protein.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
| N1-C2-C(O)-N | Rotation around the bond connecting the indole ring to the carbonyl group. | Determines the orientation of the carbohydrazide side chain relative to the ring. |
| C2-C(O)-N-N | Rotation around the amide bond of the hydrazide. | Influences the planarity of the amide group and potential for hydrogen bonding. |
| C(O)-N-N-H | Rotation around the N-N bond of the hydrazide. | Affects the orientation of the terminal amino group. |
Note: This table identifies the critical dihedral angles for study. The actual preferred angles would be determined through detailed computational energy scans.
Future Directions and Research Gaps
Exploration of Novel Derivatization Strategies
The future of the 3-amino-1H-indole-2-carbohydrazide scaffold hinges on the development of innovative synthetic and derivatization methodologies to expand the accessible chemical space and refine structure-activity relationships (SAR). While the core is often synthesized from the corresponding indole-2-carboxylate (B1230498) ester via reaction with hydrazine (B178648) researchgate.netnih.gov, future work should explore more diverse and efficient routes.
Novel approaches for creating the foundational 3-aminoindole core itself are being developed, moving beyond traditional methods like nitration followed by reduction. nih.gov One such modern strategy involves a cascade reaction of 2-aryl indoles with nitrostyrene (B7858105) and hydrazine hydrate (B1144303), proceeding through a spirocyclic isoxazole (B147169) intermediate, which offers a convenient and affordable route to 3-aminoindoles that were previously difficult to access. rsc.org Another methodology for producing the related 3-amino-1H-indole-2-carboxylates involves the cyclization of protected 2-aminobenzonitriles with glycinate (B8599266) esters, a method that shows good tolerance for various functional groups. nih.govresearchgate.net
Future derivatization efforts should focus on several key areas:
Systematic Modification of the Hydrazide Moiety: Condensation of the key carbohydrazide (B1668358) intermediate with a wide range of aldehydes and isatin (B1672199) derivatives has proven to be a fruitful strategy for generating potent anticancer agents. researchgate.netnih.gov Future work should expand this to include a more diverse array of heterocyclic and functionalized aldehydes to probe new interactions with biological targets.
Substitution on the Indole (B1671886) Ring: The placement of substituents on the indole nucleus is critical for activity. For instance, in a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, the specific substitution pattern was key to inducing methuosis. nih.gov Similarly, for 3-phenyl-1H-indole-2-carbohydrazide derivatives acting as tubulin inhibitors, halogenation at the R1 position significantly influenced anticancer activity. plos.org Systematic exploration of different substituents (e.g., halogens, methoxy (B1213986) groups, alkyl chains) at all available positions of the indole ring is necessary.
Hybrid Molecule Design: A promising strategy involves creating hybrid molecules that combine the indole-carbohydrazide scaffold with other pharmacophores. This has been explored by linking the indole core to moieties like 1,2,4-triazole (B32235) and chalcone, resulting in compounds with significant antiproliferative activity. nih.gov Another study successfully created indole-isoxazole carbohydrazides as potential multi-target agents for Alzheimer's disease. acs.org This approach could be expanded to incorporate fragments known to target other relevant biological pathways, potentially leading to dual-action drugs.
In-depth Mechanistic Studies of Biological Activities
While various derivatives have shown potent biological effects, a deeper understanding of their molecular mechanisms of action is a critical research gap. Elucidating these pathways is essential for rational drug design and identifying patient populations most likely to respond to treatment.
Anticancer Mechanisms:
Methuosis Induction: A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent inducers of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large cytoplasmic vacuoles derived from macropinosomes. nih.gov One lead compound, 12A , was found to induce methuosis selectively in cancer cells by activating the MAPK/JNK signaling pathway. nih.gov Future studies should investigate the precise molecular targets within this pathway and explore why this induction is selective for cancer cells.
Tubulin Polymerization Inhibition: Several indole-carbohydrazide derivatives have been identified as potent inhibitors of tubulin polymerization, a well-validated anticancer strategy. plos.orgrsc.org For example, furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a ) and its analogs induce G2/M phase cell cycle arrest by binding to the colchicine (B1669291) site on tubulin. plos.orgrsc.org Further research should use techniques like X-ray crystallography to determine the exact binding mode of these compounds, which could guide the design of more potent and specific inhibitors.
Inhibition of Anti-Apoptotic Proteins: Isatin–indole conjugates derived from an indole-3-carbohydrazide core have been shown to significantly inhibit the progression of colorectal cancer cells. researchgate.net The proposed mechanism involves the inhibition of the anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to apoptosis. researchgate.net Western blot analyses have supported this, but more in-depth studies are needed to confirm direct binding and understand the downstream consequences of this inhibition.
Other Biological Activities:
Antiplatelet Aggregation: N-substituted indole carbohydrazide derivatives have demonstrated significant inhibition of platelet aggregation induced by arachidonic acid and collagen. acs.org The precise receptor or enzyme target responsible for this activity remains unknown. Future mechanistic studies are required to identify the molecular target, which could be related to cyclooxygenase (COX) pathways or platelet surface receptors.
Development of Selective Agents with Enhanced Efficacy
A major goal in drug development is to maximize efficacy against the target while minimizing effects on healthy tissues. For the this compound class, enhancing selectivity is a key future direction.
Initial studies have shown promise. The methuosis inducer 12A was notably effective against a range of cancer cells but was hardly toxic to normal human cells. nih.gov Similarly, certain tubulin inhibitors derived from the scaffold, such as 6i , exhibited selective cytotoxicity against specific cancer cell lines like colon cancer (COLO 205) and melanoma (SK-MEL-5). rsc.org
Future research should build on these findings:
Targeted SAR Studies: Structure-activity relationship studies should be explicitly designed to optimize selectivity. For instance, in the development of cysteinyl leukotriene receptor (CysLT) antagonists based on an indole-2-carboxylic acid core, specific substitutions were found to be critical for achieving high selectivity for the CysLT1 receptor over the CysLT2 receptor. nih.gov Similar systematic approaches should be applied to the carbohydrazide series for their identified targets.
Dual-Targeting Agents: An emerging strategy to enhance efficacy and potentially overcome resistance is the design of dual-target inhibitors. acs.org By modifying the indole scaffold, it may be possible to create single molecules that, for example, inhibit both tubulin polymerization and a key signaling kinase like EGFR or VEGFR, which are involved in tumor growth and angiogenesis. nih.govnih.gov
Profiling Against Panels of Cell Lines and Receptors: Promising compounds should be screened against large panels of cancer cell lines and a wide range of off-target receptors and enzymes. This will help to identify patterns of selectivity and flag potential liabilities early in the development process.
Combination Therapies and Synergistic Effects
The clinical utility of many anticancer agents is enhanced when they are used in combination with other drugs. This approach can increase efficacy, overcome drug resistance, and allow for lower, less toxic doses of individual agents. The potential for using this compound derivatives in combination therapies is a largely unexplored but highly promising research area.
Combinations with Standard Chemotherapeutics: Agents that work by novel mechanisms like methuosis induction could be particularly effective when combined with traditional DNA-damaging agents or other cytotoxic drugs. For example, some therapies are enhanced when combined with subtherapeutic doses of chemotherapy agents like gemcitabine. researchgate.net Future studies should systematically evaluate the synergistic potential of lead indole carbohydrazide derivatives with standard-of-care chemotherapies in various cancer types.
Overcoming Drug Resistance: Tubulin inhibitors are a cornerstone of chemotherapy, but their effectiveness can be limited by multidrug resistance (MDR), often mediated by efflux pumps. acs.org Combining novel indole-based tubulin inhibitors with agents that can reverse or bypass these resistance mechanisms could restore sensitivity in resistant tumors.
Dual-Target Inhibition as an In-built Combination: The development of single molecules designed to hit two distinct cancer-relevant targets is an elegant form of combination therapy. acs.org Research into dual tubulin and kinase inhibitors has shown they can lead to enhanced apoptosis in cancer cells and overcome resistance compared to single-target agents. nih.gov Pursuing the design of such dual-acting agents based on the indole-carbohydrazide scaffold is a key future strategy.
Translational Research and Preclinical Development
For the most promising compounds to advance toward clinical use, a focused effort on translational and preclinical development is essential. nih.gov This phase bridges the gap between basic discovery and human clinical trials.
Some derivatives have already shown in vivo efficacy. The methuosis inducer 12A exhibited significant inhibition of tumor growth in an MDA-MB-231 xenograft mouse model without apparent side effects. nih.gov Another compound, 13 , also described as a potent methuosis inducer, showed substantial pharmacological efficacy in a xenograft mouse model. acs.org These findings provide a strong foundation for further preclinical work.
Key future steps in the preclinical development of lead candidates should include:
Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of lead compounds are necessary. While some in silico predictions have suggested that potent derivatives have acceptable pharmacokinetic profiles for oral administration, these must be confirmed through in vivo studies. rsc.org
Formulation Development: Creating stable and bioavailable formulations suitable for administration in further preclinical and eventual clinical studies is a critical step. nih.gov
Dose-Ranging and Toxicology Studies: Establishing a therapeutic window requires comprehensive dose-ranging studies to determine the maximum tolerated dose (MTD) and to identify any potential toxicities in animal models. nih.gov
Biomarker Development: For agents with a clear mechanism of action, such as the JNK pathway activation by 12A , developing biomarkers to monitor drug activity and patient response in vivo would be highly valuable for clinical translation.
Q & A
Basic: What are the common synthetic routes for 3-Amino-1H-indole-2-carbohydrazide?
The synthesis typically involves condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with hydrazine derivatives in acetic acid yields the target compound. Sodium acetate is often used as a catalyst, and the reaction is monitored via TLC. Recrystallization from DMF/acetic acid mixtures ensures purity . Alternative routes may involve thiazol-4(5H)-one intermediates under similar acidic conditions .
Basic: How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard. Single-crystal diffraction data are processed using SHELX for structure solution (SHELXS/SHELXD) and refinement (SHELXL). WinGX and ORTEP for Windows are employed for visualization and geometry analysis, including bond lengths, angles, and anisotropic displacement parameters . FT-IR and NMR spectroscopy complement crystallographic data to confirm functional groups (e.g., NH, C=O) and proton environments.
Advanced: How can synthesis yield be optimized under varying conditions?
Key parameters include:
- Temperature : Prolonged reflux (3–5 h) in acetic acid ensures completion .
- Catalyst ratio : A 1.1:1 molar ratio of aldehyde to hydrazine minimizes side products.
- Solvent system : Acetic acid acts as both solvent and proton donor, enhancing reaction efficiency. Post-synthetic purification via sequential washing (acetic acid, water, ethanol, ether) and recrystallization improves yield .
Advanced: What methodologies analyze hydrogen bonding in its crystal structure?
Graph set analysis (Etter’s formalism) is used to classify hydrogen-bonding patterns. Directional interactions (e.g., N–H···O, N–H···N) are mapped using crystallographic software like Mercury. Hydrogen-bond metrics (distance, angle) are calculated via SHELXL, and their role in stabilizing supramolecular assemblies (e.g., dimers, chains) is assessed .
Advanced: How should discrepancies in biological activity data be resolved?
- Validation assays : Replicate in vitro tests (e.g., MTT assay on HT-29 colon cancer cells) under standardized conditions .
- Target specificity : Compare inhibition profiles against related proteins (e.g., TGFβ2 vs. VEGFR2) using molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) to assess binding stability .
- Reference controls : Normalize data against established drugs (e.g., doxorubicin, gefitinib) to contextualize potency .
Basic: What in vitro models assess its anticancer potential?
Human colon cancer cell lines (e.g., HT-29, HCT-116) and non-cancerous models like human umbilical vein endothelial cells (HUVEC) are used. Cytotoxicity is quantified via IC₅₀ values, with selectivity indices (SI) calculated as SI = IC₅₀(non-cancerous)/IC₅₀(cancerous) .
Advanced: What in silico strategies predict binding affinity to targets like VEGFR2?
- Molecular docking : Use AutoDock or MOE to simulate ligand-receptor interactions, focusing on binding energy (ΔG) and key residues (e.g., VEGFR2’s kinase domain) .
- Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to evaluate complex stability (RMSD, RMSF) and hydrogen bond occupancy .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
- Core modifications : Introduce substituents at the indole C-5/C-6 positions to enhance steric or electronic effects .
- Hydrazide variations : Replace carbohydrazide with acylhydrazones or thiosemicarbazides to modulate solubility and bioactivity .
- Bioisosteric replacement : Substitute the indole ring with pyrazole or thiophene moieties to assess scaffold flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrimido[5,4-b]indole-dione structure](https://i.imgur.com/your-image-for-dione.png)
![Pyrimido[5,4-b]indole-thione structure](https://i.imgur.com/your-image-for-thione.png)
